molecular formula C11H16KNO5S B6122590 potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate

potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate

Cat. No.: B6122590
M. Wt: 313.41 g/mol
InChI Key: RCIDOADLWYNPFN-UHFFFAOYSA-M
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Description

Potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate is a chemical compound that belongs to the class of sulfamates This compound is characterized by the presence of a sulfamate group attached to a phenoxypropyl chain, which is further substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate typically involves the reaction of N-ethyl-N-(2-hydroxy-3-phenoxypropyl)amine with sulfamic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: N-ethyl-N-(2-hydroxy-3-phenoxypropyl)amine, sulfamic acid, potassium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the appropriate stoichiometric ratios and heated to the desired temperature. The reaction mixture is stirred continuously until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional steps such as solvent extraction, distillation, and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate can be compared with other similar compounds, such as:

    Potassium;N-ethyl-N-(2-hydroxy-3-sulfopropyl)sulfamate: Similar structure but with a sulfopropyl group instead of a phenoxypropyl group.

    Potassium;N-ethyl-N-(2-hydroxy-3-methoxypropyl)sulfamate: Similar structure but with a methoxypropyl group instead of a phenoxypropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5S.K/c1-2-12(18(14,15)16)8-10(13)9-17-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIDOADLWYNPFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COC1=CC=CC=C1)O)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16KNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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